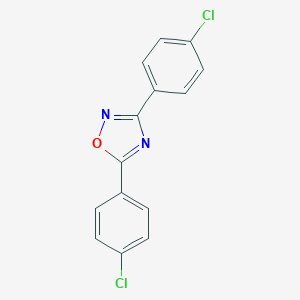

3,5-Bis(4-chlorophenyl)-1,2,4-oxadiazole

Description

Properties

CAS No. |

158042-17-2 |

|---|---|

Molecular Formula |

C14H8Cl2N2O |

Molecular Weight |

291.1 g/mol |

IUPAC Name |

3,5-bis(4-chlorophenyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C14H8Cl2N2O/c15-11-5-1-9(2-6-11)13-17-14(19-18-13)10-3-7-12(16)8-4-10/h1-8H |

InChI Key |

LCAYJEXSWVMEKN-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)Cl)Cl |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparison of Key 3,5-Disubstituted 1,2,4-Oxadiazole Derivatives

Anticancer Activity

- This compound inhibits topo IIα by binding to its ATPase domain, preventing DNA relaxation without inducing double-strand breaks (DSBs), a mechanism distinct from traditional topo II poisons like etoposide .

- Thiophene-sulphonamide hybrids (e.g., 84a–84c) exhibit lower potency (mM range) but broader apoptotic effects in HCT-116 cells, suggesting substituent-dependent pathway activation .

- 3,5-Diaryl derivatives with electron-withdrawing groups (e.g., -CF₃ in 3a) show divergent applications, such as anti-TB activity, highlighting the role of substituents in target specificity .

Physicochemical Properties

- Liquid crystalline derivatives with asymmetric aryl groups (e.g., banana-shaped oxadiazoles) display bent molecular geometries and mesogenic behavior, unlike the linear para-chlorophenyl analogue .

- Energetic materials (e.g., LLM-191) incorporate nitro groups for high density and thermal stability, contrasting with the chloro-substituted pharmaceutical derivatives .

Q & A

Q. What are the optimized synthetic routes for 3,5-bis(4-chlorophenyl)-1,2,4-oxadiazole, and how can reaction conditions be adjusted to improve yield?

The synthesis typically involves cyclization of O-acylbenzamidoxime intermediates derived from benzamidoximes and acid chlorides. Key factors include:

- Reagent Ratios : Stoichiometric excess of acid chloride (e.g., 4-chlorobenzoyl chloride) ensures complete acylation of benzamidoxime precursors.

- Solvent Choice : Polar aprotic solvents like DMSO or DMF enhance reaction rates due to their high dielectric constants and ability to stabilize intermediates .

- Cyclization Conditions : Refluxing in anhydrous solvents (e.g., toluene) under nitrogen prevents hydrolysis. Yields (~65%) can be improved by extending reaction times (18–24 hours) and optimizing purification via recrystallization (e.g., water-ethanol mixtures) .

Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?

- Spectroscopic Methods :

- IR Spectroscopy : Confirms C=N (1600–1650 cm⁻¹) and C-O (1250–1300 cm⁻¹) stretching vibrations characteristic of the oxadiazole ring.

- NMR : ¹H NMR identifies aromatic proton environments (δ 7.4–8.0 ppm for chlorophenyl groups), while ¹³C NMR resolves the oxadiazole carbons (C-2 at ~165 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 317.01 for C₁₄H₈Cl₂N₂O) .

- X-ray Crystallography : Resolves dihedral angles between aryl rings and the oxadiazole core, critical for understanding planarity and π-conjugation .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

- Cytotoxicity : MTT assays on cancer cell lines (e.g., DU 145 prostate cancer cells) with IC₅₀ values calculated using dose-response curves .

- Antioxidant Activity :

Advanced Research Questions

Q. How do molecular docking studies explain the interaction of this compound with biological targets?

- Target Selection : Prioritize proteins implicated in cancer (e.g., Bcl-2 for apoptosis) or neurodegeneration (e.g., β-amyloid fibrils) .

- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Grid boxes centered on active sites (e.g., ATP-binding pockets) ensure ligand-receptor compatibility.

- Key Interactions : Chlorophenyl groups may engage in hydrophobic interactions, while the oxadiazole oxygen participates in hydrogen bonding. Validation via MD simulations (100 ns) assesses binding stability .

Q. What contradictions exist in reported thermal stability data, and how can they be resolved experimentally?

- Contradictory Evidence : Some studies report thermal decomposition at >250°C to yield benzonitrile, while others observe no fragmentation under similar conditions .

- Resolution Strategies :

- TGA-DSC Analysis : Quantify decomposition temperatures under inert vs. oxidative atmospheres.

- Controlled Thermolysis : Replicate conditions (e.g., reflux in tetradec-1-ene at 251°C) and analyze products via GC-MS to identify degradation pathways .

Q. How does the compound’s coordination chemistry with transition metals influence its bioactivity?

- Metal Complex Synthesis : React this compound with Cu(II), Ni(II), or Zn(II) salts in ethanol/water mixtures. The oxadiazole’s nitrogen atoms act as bidentate ligands, forming octahedral or square-planar complexes .

- Enhanced Bioactivity : Metal coordination can increase DNA binding affinity (e.g., via intercalation) or redox activity (e.g., Cu(II)-mediated ROS generation) .

Q. What methodologies are used to assess in vivo toxicity, and how do results translate to preclinical models?

- Brine Shrimp (Artemia salina) Assay :

- Expose larvae to compound concentrations (10–100 μg/mL) for 24 hours.

- Calculate LC₅₀ values; values <100 μg/mL indicate significant toxicity .

- Rodent Models : For advanced studies, administer doses (10–50 mg/kg) via intraperitoneal injection and monitor hepatic/renal biomarkers (ALT, creatinine) .

Q. How do substituent variations on the aryl rings affect antioxidant mechanisms?

- Electron-Withdrawing Groups (e.g., -Cl) : Enhance radical scavenging by stabilizing phenolic intermediates via resonance.

- Electron-Donating Groups (e.g., -OCH₃) : Increase electron density on the oxadiazole ring, improving hydrogen atom transfer efficiency. Comparative studies using cyclic voltammetry (Epa values) quantify redox potentials .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.